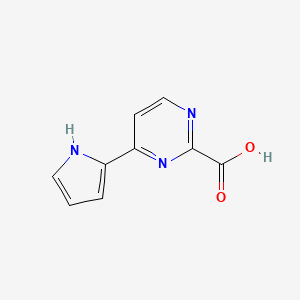

4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-(1H-pyrrol-2-yl)pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-11-5-3-7(12-8)6-2-1-4-10-6/h1-5,10H,(H,13,14) |

InChI Key |

HADYSAJZTOWBGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=NC(=NC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation methods can be broadly categorized into:

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

One of the most effective methods for attaching the pyrrole ring to the pyrimidine core is via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. This involves:

- Preparation of a halogenated pyrimidine-2-carboxylic acid derivative (e.g., 4-chloropyrimidine-2-carboxylic acid)

- Coupling with a pyrrole boronic acid or stannane derivative under palladium catalysis

- Catalysts: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands

- Bases: potassium carbonate, cesium carbonate

- Solvents: dioxane, DMF, or toluene

- Temperature: 80–110 °C

- Reaction time: 6–24 hours

This method provides good yields and high regioselectivity for the 4-substituted product.

Method 2: Condensation of Pyrimidine Precursors with Pyrrole-2-carboxaldehyde

An alternative approach involves constructing the pyrimidine ring by condensation of appropriate amidines or guanidines with pyrrole-2-carboxaldehyde derivatives, followed by oxidation or hydrolysis to introduce the carboxylic acid at the 2-position.

- Reaction of pyrrole-2-carboxaldehyde with guanidine derivatives under basic or acidic conditions

- Cyclization to form the pyrimidine ring

- Oxidation or hydrolysis to convert substituents to the carboxylic acid

This method allows for the direct formation of the heterocyclic system but may require careful control of reaction conditions to avoid polymerization of the pyrrole aldehyde.

Method 3: Functional Group Transformations on Preformed Pyrimidine-Pyrrole Scaffolds

Starting from 4-(1H-pyrrol-2-yl)pyrimidine derivatives, selective oxidation or carboxylation at the 2-position can be achieved using:

- Lithiation at the 2-position followed by carbonation with carbon dioxide

- Directed ortho-metalation techniques using strong bases such as LDA or n-BuLi at low temperatures (-70 °C to -40 °C)

- Quenching with CO2 to yield the carboxylic acid

This approach requires strict temperature control and anhydrous conditions to prevent side reactions.

Representative Experimental Data and Conditions

| Preparation Method | Key Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-Catalyzed Suzuki Coupling | 4-chloropyrimidine-2-carboxylic acid, pyrrole-2-boronic acid, Pd(PPh3)4, K2CO3, dioxane, 100 °C, 12 h | 65–85 | High regioselectivity, mild conditions |

| Condensation of Pyrrole-2-carboxaldehyde | Pyrrole-2-carboxaldehyde, guanidine hydrochloride, NaOH, reflux | 50–70 | Requires careful control to avoid side reactions |

| Directed Lithiation and Carboxylation | 4-(1H-pyrrol-2-yl)pyrimidine, LDA, THF, -70 °C, CO2 quench | 40–60 | Sensitive to moisture and temperature |

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Applicability |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | High selectivity, mild conditions | Requires expensive catalysts | 65–85% | Broad, scalable |

| Condensation with Pyrrole Aldehyde | Direct ring construction | Side reactions, moderate yields | 50–70% | Useful for small-scale synthesis |

| Directed Lithiation and Carboxylation | Late-stage functionalization | Sensitive conditions, lower yield | 40–60% | Specialized applications |

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, while nucleophilic substitution can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkylating agents for nucleophilic substitution.

Major Products

Oxidation: Pyrrole-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrrole and pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid with similar compounds:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| This compound | C₉H₇N₃O₂ | 1895770-15-6 | 189.17 | Pyrrole (C4), COOH (C2) | 1.2 | 12.5 (pH 7.4) |

| 4,6-Dimethylpyrimidine-2-carboxylic acid | C₇H₈N₂O₂ | 1956376-20-7 | 168.15 | Methyl (C4, C6) | 0.8 | 18.9 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 89581-58-8 | 188.57 | Cl (C2), Methyl (C6) | 1.5 | 8.3 |

| 2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid | C₁₀H₈N₂O₂ | 889943-25-3 | 202.18 | Pyrrole (C2), Pyridine | 1.0 | 10.1 |

*LogP values estimated using fragment-based methods. Data compiled from , and 3.

Key Observations:

- Electron-withdrawing groups (e.g., Cl in 2-chloro-6-methylpyrimidine-4-carboxylic acid) increase LogP and reduce solubility compared to electron-donating pyrrole .

- Pyrrole vs. pyridine : The pyridine ring in 2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid reduces basicity compared to pyrimidine derivatives, altering interaction with biological targets .

Biological Activity

4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation while sparing normal cells. For instance, in a study involving A549 human lung adenocarcinoma cells, certain derivatives demonstrated significant cytotoxicity, reducing cell viability by up to 64% compared to untreated controls .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . It has shown effectiveness against various pathogens, including multidrug-resistant strains. In particular, the compound's derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antidiabetic Activity

Another area of interest is the antidiabetic potential of this compound. Studies suggest that it may enhance insulin sensitivity and glucose uptake in muscle cells, similar to other pyrimidine derivatives . This effect could be beneficial in managing type 2 diabetes.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways : It affects MAPK pathways, which are crucial for cell growth and differentiation, making it a potential candidate for cancer therapy .

Study 1: Anticancer Properties

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their effects on A549 cells. The results indicated that modifications at the 4-position significantly enhanced anticancer activity. For example, compounds with chlorophenyl substitutions exhibited improved cytotoxicity compared to their unsubstituted counterparts .

Study 2: Antimicrobial Efficacy

A series of compounds derived from this compound were screened against antibiotic-resistant bacteria. The study found several derivatives with MIC values lower than those of conventional antibiotics like ciprofloxacin, highlighting their potential as new antimicrobial agents .

Table 1: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid, and how are intermediates characterized?

- Methodology : A common approach involves coupling pyrrole derivatives with pyrimidine precursors via amide bond formation or cyclization. For example, General Procedure F1 (amide formation) in uses carbodiimide-based coupling agents. Intermediates are characterized using NMR (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives), ESI-MS for molecular ion confirmation (e.g., m/z 311.1), and LCMS/HPLC for purity (≥94%) .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Methodology : Purity is validated via HPLC (e.g., 97.34% purity in ) and LCMS. Stability tests involve monitoring degradation under light, air, and varying pH. highlights that pyrrole-carboxylic acid analogs degrade under prolonged light exposure, necessitating storage in inert, dark conditions .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology : NMR (400 MHz, DMSO-d₆) resolves aromatic protons and substituents (e.g., δ 7.57 ppm for pyrrole protons). ESI-MS confirms molecular weight, while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). X-ray crystallography, if applicable, resolves solid-state packing (referenced in for similar co-crystals) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing impurities like unreacted starting materials?

- Methodology : Optimize reaction stoichiometry (e.g., 1.2 equivalents of pyrrole derivative to pyrimidine precursor) and use catalysts like palladium () or copper. Monitor reaction progress via TLC or in situ NMR. Post-synthesis, impurities (e.g., unreacted 1H-pyrrole) are removed via column chromatography or recrystallization .

Q. What strategies resolve contradictions between reported biological activities and experimental results?

- Methodology : Validate assay conditions (e.g., cell line specificity, concentration ranges). notes that metabolic pathways (e.g., liver enzyme interactions) may alter compound activity. Use isotopic labeling (e.g., ) to track metabolic products and confirm target engagement .

Q. How do non-covalent interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and solubility?

- Methodology : Co-crystallization with aminopyrimidines () reveals R₂²(8) hydrogen-bond motifs between carboxylic acid and heterocyclic amines. Solubility is enhanced via salt formation (e.g., sodium carboxylate) or PEG-based formulations .

Q. What are the challenges in scaling up synthesis while maintaining >95% purity?

- Methodology : Large-scale batches require strict temperature control (e.g., 40–100°C for Pd-catalyzed steps, ) and inert atmospheres. Use continuous flow reactors to improve reproducibility. Purity is maintained via preparative HPLC or fractional crystallization .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) due to corrosive properties ( ). Avoid inhalation; use fume hoods .

- Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT) for accuracy.

- Waste Disposal : Follow protocols in for hazardous waste segregation and professional disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.